

Application Note: Unambiguous Structural Elucidation of Fortimicin using Advanced NMR Spectroscopy

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Compound of Interest

Compound Name: *Fortimicin*

Cat. No.: *B10828623*

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Audience: Researchers, scientists, and drug development professionals in the fields of natural products chemistry, antibiotic development, and analytical chemistry.

Introduction

Fortimicins are a class of aminoglycoside antibiotics known for their potent activity against a range of bacteria.^[1] These pseudodisaccharide antibiotics are structurally complex, comprising a novel aminocyclitol, fortamine, and a pururosamine moiety.^{[2][3][4]} The intricate stereochemistry and dense proton environments of **fortimicins** and other aminoglycosides present a significant challenge for structural elucidation.^[5] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous determination of their three-dimensional structures in solution.^{[6][7]} This application note provides a comprehensive guide to the structural analysis of **Fortimicin A**, detailing field-proven protocols for sample preparation, data acquisition, and spectral interpretation using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The causality behind employing a multi-technique NMR approach lies in the necessity to deconstruct the molecule's complex spectral data into understandable components. Simple 1D ¹H NMR spectra of aminoglycosides are often poorly resolved, making direct interpretation nearly impossible.^[5] Therefore, 2D NMR techniques are essential to disperse the signals and reveal the connectivity between atoms.^[8] This guide will walk through the logical progression from establishing proton-proton correlations (COSY), to linking protons with their directly

attached carbons (HSQC), to identifying long-range proton-carbon connections that bridge different structural subunits (HMBC), and finally, to defining the molecule's stereochemistry and conformation through space (NOESY/ROESY).

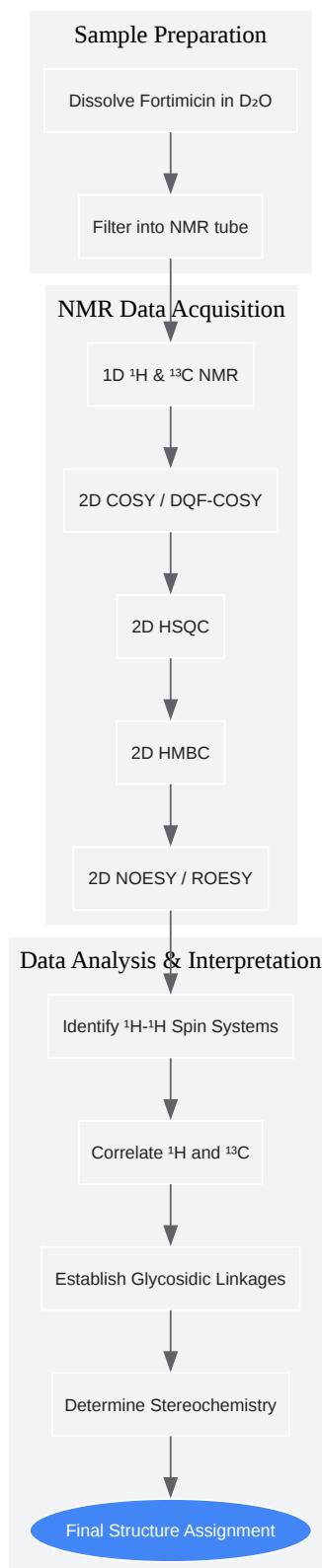
Materials and Equipment

- Sample: **Fortimicin A** (or other **fortimicin** analogue)
- Solvent: Deuterium oxide (D_2O , 99.9%) or deuterated dimethyl sulfoxide ($DMSO-d_6$, 99.9%)
- NMR Tubes: High-precision 5 mm NMR tubes
- Filtration: Pasteur pipette with a small plug of glass wool
- NMR Spectrometer: A high-field NMR spectrometer (500 MHz or higher is recommended for better spectral dispersion) equipped with a cryoprobe for enhanced sensitivity.
- Software: NMR data processing software (e.g., MestReNova, TopSpin, VnmrJ)

Experimental Protocols

A systematic approach to data acquisition is crucial for the successful elucidation of complex structures like **Fortimicin**. The following workflow outlines the key experiments and their purpose.

Diagram: Experimental Workflow for **Fortimicin** Structural Elucidation

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Caption: A stepwise workflow for the NMR-based structural analysis of **Fortimicin**.

1. Sample Preparation

The quality of the NMR sample is paramount for obtaining high-quality spectra.

- Weighing the Sample: Accurately weigh approximately 5-10 mg of **Fortimicin** for ^1H NMR and 20-50 mg for ^{13}C NMR experiments.[9]
- Dissolution: Dissolve the sample in 0.5-0.7 mL of D_2O . Aminoglycosides are generally water-soluble. Using a deuterated solvent is necessary for the spectrometer's lock system.
- Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.[9]
- Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

2. NMR Data Acquisition

The following is a recommended suite of NMR experiments. For each, it is crucial to optimize acquisition parameters based on the specific instrument and sample concentration.

- 1D ^1H NMR: This is the initial experiment to assess sample purity and concentration.
- 1D ^{13}C NMR (with proton decoupling): Provides an overview of the carbon framework of the molecule.
- 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): This experiment reveals proton-proton (^1H - ^1H) couplings, which are essential for identifying the individual spin systems of the fortamine and pururosamine rings.[10] The double-quantum filter helps to suppress the strong solvent signal and provides better resolution for cross-peaks near the diagonal.
- 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom.[11] It is a highly sensitive method for assigning carbon resonances based on the already assigned proton signals.

- 2D HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is critical for piecing together the molecular structure. It shows correlations between protons and carbons that are two or three bonds away.[10][12] This is particularly useful for identifying quaternary carbons and, most importantly, for establishing the glycosidic linkage between the fortamine and pururosamine units by observing correlations between the anomeric proton and carbons in the adjacent ring.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of their bonding connectivity.[13][14][15][16] This information is vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the rings and the conformation around the glycosidic bond.[2] For molecules in the size range of **Fortimicin**, ROESY can sometimes provide more reliable results by avoiding zero-crossing issues that can affect NOESY.

Data Analysis and Interpretation

The structural elucidation of **Fortimicin** is a stepwise process of assembling molecular fragments based on the correlations observed in the 2D NMR spectra.

Step 1: Assignment of Proton and Carbon Resonances within Each Ring System

- Identify Spin Systems with COSY: Start with the anomeric proton (H-1') of the pururosamine ring, which typically appears as a downfield doublet. From this starting point, "walk" along the spin system using the COSY cross-peaks to assign the adjacent protons (H-2', H-3', etc.) within that ring.[10] Repeat this process for the fortamine ring.
- Assign Carbons with HSQC: Once the proton resonances are assigned, use the HSQC spectrum to directly assign the corresponding carbon atoms. Each cross-peak in the HSQC spectrum links a proton to its directly bonded carbon.[11]

Step 2: Connecting the Structural Units

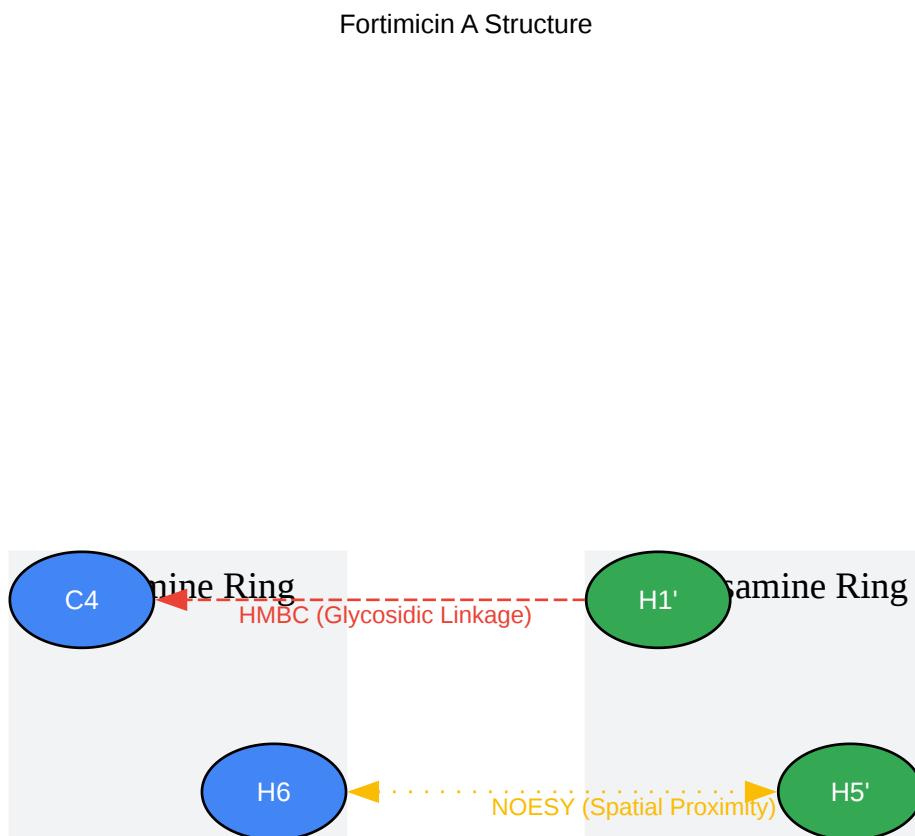
The HMBC spectrum is the key to connecting the fortamine and pururosamine rings.

- Identify Glycosidic Linkage: Look for a cross-peak between the anomeric proton of the pururosamine ring (H-1') and a carbon atom in the fortamine ring. This long-range

correlation definitively establishes the glycosidic linkage and the point of attachment.

- Confirm Other Linkages: Use other long-range correlations in the HMBC spectrum to confirm the assignments of quaternary carbons and other structural features. For example, correlations from methyl protons to adjacent carbons can confirm their placement.

Diagram: Key HMBC and NOESY Correlations in **Fortimicin A**



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Caption: A simplified representation of key 2D NMR correlations for linking and defining the stereochemistry of **Fortimicin A**.

Step 3: Determination of Relative Stereochemistry

The NOESY or ROESY spectrum provides through-space correlations that are essential for defining the 3D structure.

- Analyze Intra-ring NOEs: Observe NOEs between protons within the same ring. For example, 1,3-diaxial interactions are typically strong and confirm a chair conformation for the rings.
- Analyze Inter-ring NOEs: Look for NOEs between protons on the fortamine ring and protons on the purpurosamine ring.^[2] These correlations are crucial for defining the relative orientation of the two rings around the glycosidic bond.

Quantitative Data Summary

The following table provides representative ¹H and ¹³C chemical shift assignments for **Fortimicin A** in D₂O. Note that actual chemical shifts may vary slightly depending on pH and temperature.

| Position | ¹ H Chemical Shift (ppm) | ¹³ C Chemical Shift (ppm) | Key COSY Correlation | Key HMBC Correlation | Key NOESY Correlation |
|-------------|-------------------------------------|--------------------------------------|----------------------|------------------------|-----------------------|
| Fortamine | | | | | |
| Ring | | | | | |
| 1 | ~3.1 | ~58.0 | H-2, H-6 | C-2, C-5, C-6 | H-2, H-5 |
| 2 | ~3.5 | ~72.1 | H-1, H-3 | C-1, C-3, C-4 | H-1, H-3 |
| 3 | ~3.8 | ~78.5 | H-2, H-4 | C-2, C-4, C-5 | H-2, H-4 |
| 4 | ~3.2 | ~88.0 | H-3, H-5 | C-2, C-3, C-5, C-6 | H-3, H-5 |
| 5 | ~3.6 | ~75.0 | H-4, H-6 | C-1, C-4, C-6 | H-1, H-4 |
| 6 | ~3.9 | ~82.3 | H-1, H-5 | C-1, C-4, C-5 | H-1', H-5' |
| Purpurosami | | | | | |
| ne Ring | | | | | |
| 1' | ~5.2 (d) | ~101.5 | H-2' | C-4, C-2', C-5' | H-2', H-3', H-5' |
| 2' | ~2.9 | ~52.0 | H-1', H-3' | C-1', C-3', C-4' | H-1', H-4' |
| 3' | ~1.8 (ax), ~2.2 (eq) | ~36.0 | H-2', H-4' | C-2', C-4', C-5' | H-1', H-5' |
| 4' | ~3.4 | ~68.0 | H-3', H-5' | C-2', C-3', C-5', C-6' | H-2', H-6' |
| 5' | ~4.1 | ~74.0 | H-4', H-6' | C-1', C-3', C-4', C-6' | H-1', H-3', H-6 |
| 6' | ~3.3 | ~50.0 | H-5' | C-4', C-5' | H-4', H-5' |

Conclusion

The structural elucidation of complex natural products like **Fortimicin** is a challenging task that relies heavily on the power of modern NMR spectroscopy.^{[17][18]} By systematically applying a suite of 1D and 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY/ROESY, it is possible to unambiguously determine the complete covalent structure and relative stereochemistry of these important antibiotics. The protocols and interpretation strategies outlined in this application note provide a robust framework for researchers and scientists engaged in the discovery and development of new aminoglycoside drugs. The self-validating nature of this multi-pronged approach, where correlations from different experiments must be consistent with a single proposed structure, ensures a high degree of confidence in the final assignment.

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